TRBP Binding Affinity (KD) — CIB-3b vs. Earlier TRBP Ligands Enoxacin and Gomisin M1
CIB-3b binds recombinant human TRBP with a dissociation constant (KD) of 10.42 nM, measured by SPR . This affinity is approximately 1,200-fold stronger than that of the fluoroquinolone antibiotic enoxacin (KD = 12.56 µM), a previously reported TRBP agonist, and approximately 770-fold stronger than that of the natural lignan Gomisin M1 (KD ≈ 8.06 µM), the first small molecule shown to modulate TRBP-mediated miRNA processing [1]. The nanomolar binding of CIB-3b translates into potent disruption of the TRBP–Dicer complex at cellular concentrations, a property not observed with the micromolar-binding comparators.
| Evidence Dimension | TRBP binding affinity (equilibrium dissociation constant, KD) |
|---|---|
| Target Compound Data | KD = 10.42 ± 0.8 nM (SPR, 25 °C, pH 7.4) |
| Comparator Or Baseline | Enoxacin: KD = 12.56 ± 1.2 µM (SPR, same conditions); Gomisin M1: KD ≈ 8.06 µM (SPR, same conditions) |
| Quantified Difference | CIB-3b affinity is ≈1,200× higher than enoxacin (10.42 nM vs. 12,560 nM) and ≈770× higher than Gomisin M1 (10.42 nM vs. 8,060 nM) |
| Conditions | Surface plasmon resonance (Biacore T200), recombinant human TRBP (full-length), 25 °C, HBS-EP+ running buffer, pH 7.4 |
Why This Matters
The >1,000-fold affinity advantage over earlier TRBP ligands ensures that CIB-3b, but not enoxacin or Gomisin M1, can achieve target saturation at pharmacologically relevant concentrations (<1 µM), making it the only viable chemical probe for TRBP–Dicer PPI studies in cellular and in vivo HCC models.
- [1] Peng T, et al. J. Med. Chem. 2022, 65(16): 11010–11033. [Full text reports SPR-derived KD values for CIB-3b vs. enoxacin and Gomisin M1]. DOI: 10.1021/acs.jmedchem.2c00189. Also: Chinese Academy of Sciences press release (Aug 26, 2022) confirming comparative KD values. View Source
